molecular formula C6H10NORh2- B13860598 azanidacycloheptan-2-one;rhodium

azanidacycloheptan-2-one;rhodium

Cat. No.: B13860598
M. Wt: 317.96 g/mol
InChI Key: NAMXDQFNFYTARI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azanidacycloheptan-2-one;rhodium is a complex compound that combines the properties of azanidacycloheptan-2-one, a nitrogen-containing heterocycle, with rhodium, a transition metal known for its catalytic properties. This compound is of significant interest in the field of synthetic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanidacycloheptan-2-one;rhodium typically involves the rhodium-catalyzed hydroformylation of N-allylpyrroles and indoles. This process generates dihydroindolizines and benzofused dihydroindolizines via an intramolecular cyclodehydration of the butanal intermediate . The reaction conditions often include the use of rhodium complexes under both conventional and microwave heating .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis methods such as oxidative rearrangement strategies and reductive ligation reactions to access rhodium(II) complexes. These methods ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Scientific Research Applications

Azanidacycloheptan-2-one;rhodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azanidacycloheptan-2-one;rhodium involves its ability to form rhodium complexes that facilitate various chemical transformations. These complexes can interact with molecular targets such as viral genomes and proteins, leading to photoinactivation and inhibition of biological processes . The rhodium center plays a crucial role in these interactions by stabilizing reactive intermediates and promoting efficient catalysis.

Comparison with Similar Compounds

Azanidacycloheptan-2-one;rhodium can be compared with other rhodium-catalyzed compounds such as π-conjugated azaindole derivatives . While both types of compounds utilize rhodium for catalytic purposes, this compound is unique due to its specific structure and reactivity. Similar compounds include:

Properties

Molecular Formula

C6H10NORh2-

Molecular Weight

317.96 g/mol

IUPAC Name

azanidacycloheptan-2-one;rhodium

InChI

InChI=1S/C6H11NO.2Rh/c8-6-4-2-1-3-5-7-6;;/h1-5H2,(H,7,8);;/p-1

InChI Key

NAMXDQFNFYTARI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=O)[N-]CC1.[Rh].[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.